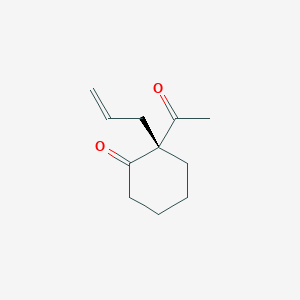
(2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes. This compound features a cyclohexane ring substituted with an acetyl group and a prop-2-en-1-yl group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an alkyl halide like allyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the acetyl and allyl groups, which can participate in various transformations. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler analog without the acetyl and allyl groups.
2-Acetylcyclohexanone: Lacks the allyl group but contains the acetyl group.
2-(Prop-2-en-1-yl)cyclohexanone: Contains the allyl group but lacks the acetyl group.
Eigenschaften
CAS-Nummer |
58648-14-9 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(2R)-2-acetyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-7-11(9(2)12)8-5-4-6-10(11)13/h3H,1,4-8H2,2H3/t11-/m0/s1 |
InChI-Schlüssel |
TUQLVPINSFVPOL-NSHDSACASA-N |
Isomerische SMILES |
CC(=O)[C@@]1(CCCCC1=O)CC=C |
Kanonische SMILES |
CC(=O)C1(CCCCC1=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



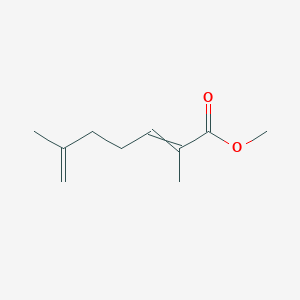
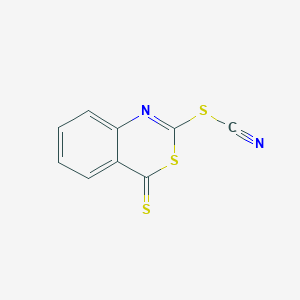

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
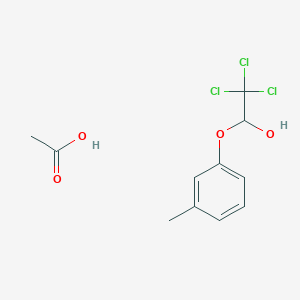

![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
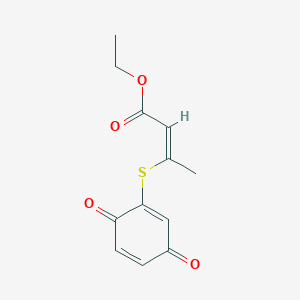
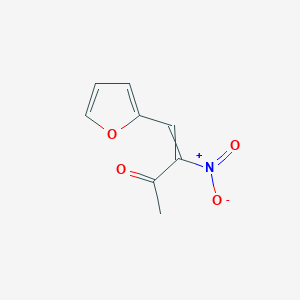
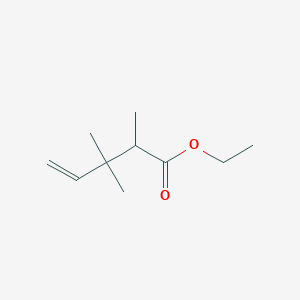
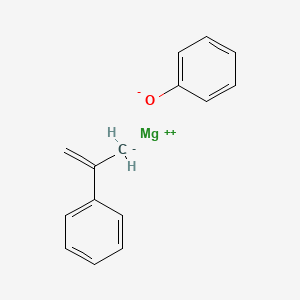
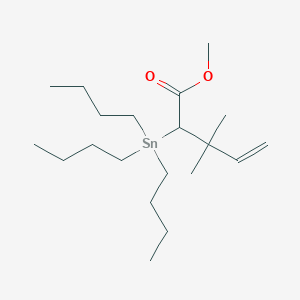
![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
